molecular formula C11H10ClNO3 B1587011 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 92847-41-1

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1587011
CAS RN: 92847-41-1
M. Wt: 239.65 g/mol
InChI Key: PBIAEAYJEYOSMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the process of creating the compound. It usually involves multiple steps, each with its own set of reactants and conditions1.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used2.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability3.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity5.


Scientific Research Applications

Antioxidant Activity

A study by Tumosienė et al. (2019) focused on the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, were tested for antioxidant activity. Several were identified as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).

Antibacterial Activity

Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives, featuring nitroso, azo, hydrazone, azole, and triazine moieties, exhibited notable antibacterial activity (Žirgulevičiūtė et al., 2015).

Complexation with Nucleotide Bases

Zimmerman et al. (1991) researched the complexation of nucleotide bases by molecular tweezers with carboxylic acid active sites. They found that the microenvironment around the carboxylic acid group significantly alters complexation behavior, offering insights into molecular interactions and bonding patterns (Zimmerman et al., 1991).

Synthesis and Prediction of Biological Activity

Kharchenko et al. (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. They also presented a prediction of the biological activity of these compounds, contributing to the understanding of their potential pharmaceutical applications (Kharchenko et al., 2008).

Antimicrobial and Anticancer Activity

Kairytė et al. (2022) synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds showed significant antimicrobial and anticancer activity, particularly against multidrug-resistant pathogens (Kairytė et al., 2022).

Scientific Research Applications of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Antioxidant Activity

Research by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which showed significant antioxidant activity. This work is particularly notable for compounds demonstrating higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Antibacterial Activity

A study by Žirgulevičiūtė et al. (2015) synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds exhibited antibacterial activity, contributing to the field of antimicrobial research (Žirgulevičiūtė et al., 2015).

Complexation with Nucleotide Bases

Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This research offers valuable insights into molecular interactions and the impact of the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).

Prediction of Biological Activity

Kharchenko et al. (2008) conducted a study on the biological activity of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids. The results offer predictions about the biological activity of these compounds, contributing to pharmaceutical research (Kharchenko et al., 2008).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound67.


Future Directions

This involves speculating on potential future research directions. For example, if the compound has interesting biological activity, it might be studied as a potential therapeutic agent89.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIAEAYJEYOSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384427
Record name 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

92847-41-1
Record name 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Peleckytė-Bumblauskienė - 2016 - Kauno technologijos universitetas
Number of citations: 0

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